

# Discovery and history of (S)-Benzyl (2-oxooxetan-3-YL)carbamate

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## Compound of Interest

Compound Name: (S)-Benzyl (2-oxooxetan-3-YL)carbamate

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An In-depth Technical Guide to **(S)-Benzyl (2-oxooxetan-3-YL)carbamate**: Discovery, Synthesis, and Potential Applications

Disclaimer: Publicly available scientific literature lacks specific details regarding the discovery, historical development, and dedicated biological evaluation of **(S)-Benzyl (2-oxooxetan-3-YL)carbamate**. This guide provides a comprehensive analysis based on the well-established chemistry of its core components: the benzyl carbamate moiety and the 2-oxooxetane ( $\beta$ -lactone) ring system. Inferences on its synthesis and potential biological relevance are drawn from established principles in organic and medicinal chemistry.

## Introduction

**(S)-Benzyl (2-oxooxetan-3-YL)carbamate** is a chiral organic molecule incorporating a benzyl carbamate protecting group and a reactive  $\beta$ -lactone ring. The benzyl carbamate, often abbreviated as Cbz or Z, is a cornerstone in synthetic organic chemistry, particularly for the temporary protection of amine functionalities during complex molecular syntheses.<sup>[1][2][3][4]</sup> The 2-oxooxetane, or  $\beta$ -lactone, is a four-membered cyclic ester known for its significant ring strain and, consequently, its high reactivity. This structural motif is found in a variety of biologically active natural products with potent antibiotic, antifungal, and antitumor properties.<sup>[5][6][7]</sup> The stereochemistry at the C3 position of the oxetane ring suggests that this compound is likely synthesized with a specific biological target in mind.

## Inferred Discovery and History

While the specific timeline of the first synthesis of **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** is not documented in readily accessible literature, its existence as a commercially available compound indicates that a synthetic route has been successfully developed. The discovery of  $\beta$ -lactone-containing natural products dates back to 1952 with the isolation of anisatin.<sup>[5]</sup> The development of synthetic methodologies for constructing the strained  $\beta$ -lactone ring has been an active area of research for decades, with key methods including the lactonization of  $\beta$ -hydroxy carboxylic acids and [2+2] cycloadditions.<sup>[8][9][10]</sup>

The benzyl carbamate protecting group was introduced by Max Bergmann and Leonidas Zervas in 1932 and has since become an indispensable tool in peptide synthesis and the synthesis of other complex molecules containing primary or secondary amines.<sup>[4]</sup> It is plausible that **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** was first synthesized as a chiral building block or intermediate in a larger synthetic campaign, likely leveraging the established chemistries of both the Cbz protecting group and  $\beta$ -lactone formation.

## Physicochemical Properties

A summary of the basic physicochemical properties of **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** is provided in the table below.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub>
Molecular Weight	221.21 g/mol
Appearance	White to off-white solid
SMILES	C1--INVALID-LINK--NC(=O)OCC2=CC=CC=C2
Chirality	(S)-configuration at C3 of the oxetane ring

## Proposed Synthetic Pathway

A plausible and efficient synthetic route to **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** would likely start from a readily available chiral precursor, such as an (S)- $\alpha$ -amino acid. A common

strategy for the synthesis of  $\beta$ -lactones from  $\alpha$ -amino acids involves the conversion of the amino acid to a  $\beta$ -hydroxy acid, followed by cyclization.

The proposed synthetic workflow is as follows:

- Protection of the Amino Group: The synthesis would commence with the protection of the amino group of a suitable (S)- $\alpha$ -amino acid derivative, such as (S)-serine methyl ester, with a benzyl carbamate (Cbz) group. This is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.<sup>[3]</sup>
- Formation of a  $\beta$ -Hydroxy Acid Derivative: The carboxylic acid functionality of the Cbz-protected amino acid would then be converted to a suitable precursor for cyclization.
- Cyclization to form the  $\beta$ -Lactone Ring: Intramolecular cyclization of the resulting  $\beta$ -hydroxy acid derivative would yield the desired 2-oxooxetane ring. This step is often promoted by reagents that facilitate lactonization.<sup>[11][12]</sup>

Caption: Proposed synthetic workflow for **(S)-Benzyl (2-oxooxetan-3-YL)carbamate**.

## Experimental Protocols (Representative Examples)

As specific protocols for the synthesis of the title compound are not available, the following are representative procedures for the key transformations involved in its plausible synthesis.

### Benzyl Carbamate (Cbz) Protection of an Amine

This protocol describes the general procedure for the protection of a primary amine using benzyl chloroformate.

Materials:

- Primary amine (1.0 eq)
- Benzyl chloroformate (Cbz-Cl) (1.1 eq)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or other suitable base (2.0 eq)
- Dichloromethane (DCM) or other suitable solvent

- Water

Procedure:

- Dissolve the primary amine in a mixture of DCM and a saturated aqueous solution of  $\text{NaHCO}_3$ .
- Cool the mixture to 0 °C in an ice bath.
- Add benzyl chloroformate dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield the Cbz-protected amine, which may be purified by recrystallization or column chromatography.

## Synthesis of a $\beta$ -Lactone from a $\beta$ -Hydroxy Acid

This protocol outlines a general method for the cyclization of a  $\beta$ -hydroxy acid to a  $\beta$ -lactone using a dehydrating agent.

Materials:

- $\beta$ -Hydroxy carboxylic acid (1.0 eq)
- Benzenesulfonyl chloride (1.1 eq)
- Pyridine (as solvent and base)

Procedure:

- Dissolve the  $\beta$ -hydroxy carboxylic acid in pyridine at 0 °C.
- Add benzenesulfonyl chloride dropwise to the solution.

- Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude β-lactone.
- Purify the product by column chromatography or distillation.

## Potential Biological Activity and Applications

The biological significance of **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** can be inferred from the known activities of its constituent functional groups.

## The Role of the Carbamate Group

The carbamate functional group is a common structural motif in a wide range of pharmaceuticals and agrochemicals.[13][14] Carbamate derivatives have been reported to exhibit a broad spectrum of biological activities, including:

- Enzyme Inhibition: Carbamates are well-known inhibitors of cholinesterases.[15]
- Anticancer Activity: Several carbamate-containing compounds have shown promise as anticancer agents.[16]
- Antitubercular Activity: Recent studies have identified novel benzyl carbamates with potent in vitro and in vivo efficacy against *Mycobacterium tuberculosis*.[17]



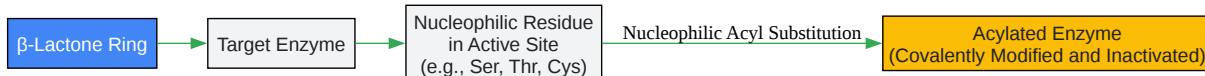
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Caption: General mechanism of enzyme inhibition by carbamates.

## The Role of the $\beta$ -Lactone Ring

The strained four-membered ring of  $\beta$ -lactones makes them susceptible to nucleophilic attack, a property that is often responsible for their biological activity.<sup>[6][18]</sup> They can act as irreversible inhibitors of enzymes by acylating nucleophilic residues (e.g., serine, threonine, or cysteine) in the enzyme's active site. Natural products containing the  $\beta$ -lactone motif have demonstrated a range of potent biological effects:

- Antibacterial and Antifungal Activity: Many  $\beta$ -lactone natural products exhibit significant antimicrobial properties.<sup>[5]</sup>
- Antitumor Activity: The proteasome inhibitor salinosporamide A, which contains a  $\beta$ -lactone, has been in clinical trials for cancer treatment.<sup>[18]</sup>
- Enzyme Inhibition:  $\beta$ -Lactones are known to inhibit a wide variety of enzymes, including lipases, proteases, and fatty acid synthases.<sup>[5]</sup>



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Caption: General mechanism of irreversible enzyme inhibition by  $\beta$ -lactones.

Given the dual nature of its structure, **(S)-Benzyl (2-oxooxetan-3-YL)carbamate** could potentially serve as a valuable synthon in medicinal chemistry. The benzyl carbamate can be readily removed under mild conditions to unmask a primary amine, which can then be further functionalized.<sup>[4]</sup> Alternatively, the intact molecule could be investigated as a potential biologically active agent in its own right, with the  $\beta$ -lactone acting as a reactive "warhead" for covalent modification of biological targets.<sup>[19]</sup>

## Quantitative Data Summary

Due to the lack of specific literature on **(S)-Benzyl (2-oxooxetan-3-YL)carbamate**, a dedicated table of quantitative data for this compound cannot be provided. However, the following tables summarize representative yields for the key synthetic transformations discussed.

Table 1: Representative Yields for Benzyl Carbamate (Cbz) Protection of Amines

Starting Amine	Reaction Conditions	Yield (%)	Reference
Glycine ethyl ester	Cbz-Cl, NaHCO <sub>3</sub> , Dioxane/H <sub>2</sub> O	85-90	General Procedure
L-Alanine	Cbz-Cl, NaOH, H <sub>2</sub> O	80-85	General Procedure
Benzylamine	Cbz-Cl, Pyridine, DCM	>95	General Procedure

Table 2: Representative Yields for  $\beta$ -Lactone Synthesis from  $\beta$ -Hydroxy Acids

Starting $\beta$ -Hydroxy Acid	Cyclization Method	Yield (%)	Reference
(S)-3-Hydroxy-4-methylpentanoic acid	Benzenesulfonyl chloride, Pyridine	75	[12]
(R)-3-Hydroxybutanoic acid	Mukaiyama's reagent	80	General Procedure
3-Hydroxy-3-phenylpropanoic acid	Methanesulfonyl chloride, Et <sub>3</sub> N	65	General Procedure

## Conclusion

**(S)-Benzyl (2-oxooxetan-3-YL)carbamate** is a chiral molecule whose full scientific story is yet to be told in the public domain. Its structure, combining the versatile benzyl carbamate protecting group with the reactive and biologically relevant  $\beta$ -lactone ring, suggests significant potential as a synthetic intermediate and a candidate for biological evaluation. While direct data is scarce, a comprehensive understanding of the well-established chemistry of its constituent

parts allows for the formulation of a logical synthetic strategy and informs predictions about its potential applications in drug discovery and development. Further research into the synthesis and biological profiling of this and related compounds is warranted to fully elucidate their therapeutic potential.

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- To cite this document: BenchChem. [Discovery and history of (S)-Benzyl (2-oxooxetan-3-yl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016098#discovery-and-history-of-s-benzyl-2-oxooxetan-3-yl-carbamate]

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